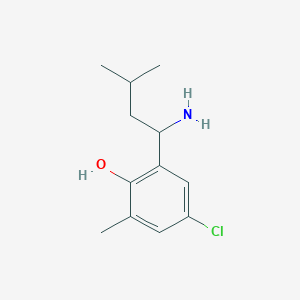
2-(1-Amino-3-methylbutyl)-4-chloro-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of kinase inhibitors and has been studied for its potential therapeutic applications.
- The compound’s systematic name indicates that it contains an amino group, a methyl group, and a chlorine atom attached to a phenolic ring.
2-(1-Amino-3-methylbutyl)-4-chloro-6-methylphenol: is a chemical compound with the following structure:
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not explicitly mentioned in the available literature.
Reaction Conditions: Detailed reaction conditions are not provided, but the synthesis likely involves multiple steps.
Industrial Production: Information on industrial-scale production methods is scarce due to its research-oriented nature.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions typical of phenolic compounds, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions are not available for this compound.
Major Products: The major products formed during its reactions would depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s structure-activity relationships (SARs) to design more potent kinase inhibitors .
Biology: It may have implications in cellular signaling pathways due to its kinase inhibition properties.
Medicine: Potential therapeutic applications include neuropathic pain treatment .
Industry: While not directly used in industry, insights from its study can inform drug development.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Unfortunately, no direct comparison with similar compounds is available in the provided literature. researchers likely compare it to other kinase inhibitors.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-(1-amino-3-methylbutyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C12H18ClNO/c1-7(2)4-11(14)10-6-9(13)5-8(3)12(10)15/h5-7,11,15H,4,14H2,1-3H3 |
InChI-Schlüssel |
YCABAVQWKMXFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(CC(C)C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306740.png)

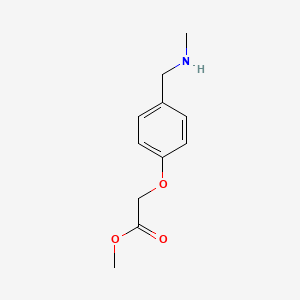
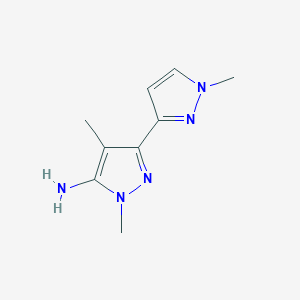
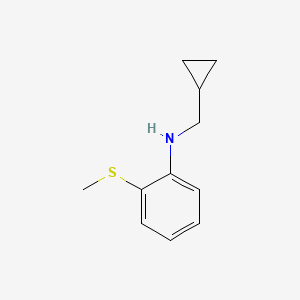
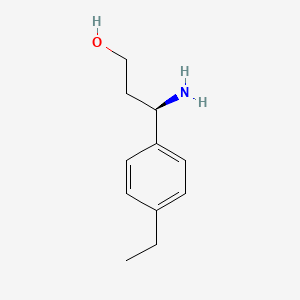


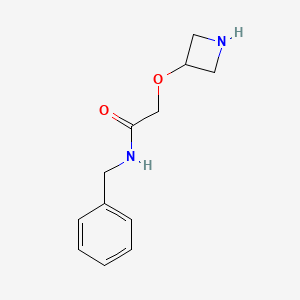
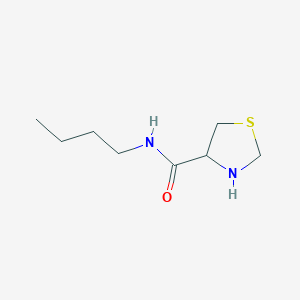
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
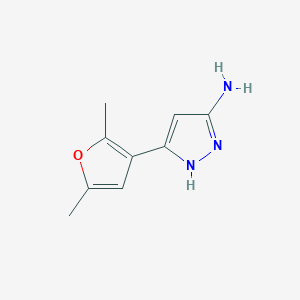
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
